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Compound of Interest

Compound Name:
3-Phenylisoxazole-5-carboxylic

acid

Cat. No.: B081110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer activity of novel indole-3-

isoxazole-5-carboxamide derivatives, presenting a comparative assessment of their

performance against various cancer cell lines and established chemotherapeutic agents. The

information is compiled from recent studies, offering detailed experimental data and

mechanistic insights to inform future drug discovery and development efforts.

Comparative Anticancer Activity
A series of twenty-one indole-3-isoxazole-5-carboxamide derivatives, designated 5a-u, were

synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

[1] The half-maximal inhibitory concentration (IC50) values were determined and compared

with standard anticancer drugs, including Doxorubicin, 5-Fluorouracil (5-FU), and Sorafenib.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Indole-3-
Isoxazole-5-Carboxamide Derivatives (5a-u) against
Various Cancer Cell Lines[1]
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Compound Huh7 (Liver) MCF7 (Breast) HCT116 (Colon)

5a 2.1 ± 0.1 1.8 ± 0.1 3.2 ± 0.2

5b 3.5 ± 0.3 4.1 ± 0.3 5.7 ± 0.4

5c 4.2 ± 0.2 3.9 ± 0.2 6.1 ± 0.5

5d 1.9 ± 0.1 2.5 ± 0.2 2.9 ± 0.2

5e 2.8 ± 0.2 3.1 ± 0.3 4.5 ± 0.3

5f 3.1 ± 0.2 3.6 ± 0.3 5.2 ± 0.4

5g >50 >50 >50

5h 1.5 ± 0.1 1.9 ± 0.1 2.4 ± 0.2

5i 2.4 ± 0.2 2.8 ± 0.2 3.9 ± 0.3

5j 2.9 ± 0.2 3.3 ± 0.3 4.8 ± 0.4

5k >50 >50 >50

5l 1.2 ± 0.1 1.5 ± 0.1 2.1 ± 0.2

5m 1.8 ± 0.1 2.2 ± 0.2 3.0 ± 0.2

5n 2.5 ± 0.2 2.9 ± 0.2 4.1 ± 0.3

5o >50 >50 >50

5p 1.7 ± 0.1 2.1 ± 0.2 2.8 ± 0.2

5q 2.2 ± 0.2 2.6 ± 0.2 3.7 ± 0.3

5r 0.7 ± 0.05 1.1 ± 0.1 1.5 ± 0.1

5s 1.4 ± 0.1 1.8 ± 0.1 2.3 ± 0.2

5t 0.9 ± 0.08 1.3 ± 0.1 1.8 ± 0.1

5u 1.6 ± 0.1 2.0 ± 0.2 2.6 ± 0.2

Doxorubicin 0.8 ± 0.06 0.5 ± 0.04 0.6 ± 0.05

5-FU 4.5 ± 0.3 3.8 ± 0.3 5.1 ± 0.4
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Sorafenib 3.2 ± 0.2 - -

Data is presented as mean ± standard deviation. Compounds 5g, 5k, and 5o did not show

significant inhibitory activity. Highlighted compounds 5r and 5t demonstrated the most potent

anticancer activity across the tested cell lines.

Based on their potent activity, compounds 5a, 5r, and 5t were selected for further evaluation

against a broader panel of hepatocellular carcinoma (HCC) cell lines.[1]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected
Derivatives against Hepatocellular Carcinoma Cell
Lines[1]

Compound Huh7 HepG2 Mahlavu SNU475

5a 2.1 ± 0.1 3.8 ± 0.3 4.5 ± 0.4 8.5 ± 0.7

5r 0.7 ± 0.05 1.9 ± 0.1 2.8 ± 0.2 5.4 ± 0.4

5t 0.9 ± 0.08 2.1 ± 0.2 3.1 ± 0.3 6.2 ± 0.5

Doxorubicin 0.8 ± 0.06 0.6 ± 0.05 0.9 ± 0.07 1.1 ± 0.09

Sorafenib 3.2 ± 0.2 4.1 ± 0.3 5.2 ± 0.4 6.8 ± 0.5

Mechanism of Action: Cell Cycle Arrest
To elucidate the mechanism underlying their anticancer effects, the influence of the most potent

compounds on the cell cycle progression of Huh7 cells was investigated.

Table 3: Cell Cycle Analysis of Huh7 Cells Treated with
Indole-3-Isoxazole-5-Carboxamide Derivatives[2]
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Treatment (48h) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)

DMSO (Control) 55.2 ± 2.5 30.1 ± 1.8 14.7 ± 1.2

Compound 5a 68.4 ± 3.1 20.5 ± 1.5 11.1 ± 0.9

Compound 5r 75.1 ± 3.5 15.2 ± 1.1 9.7 ± 0.8

Compound 5t 72.8 ± 3.3 17.3 ± 1.3 9.9 ± 0.8

The results indicate that compounds 5a, 5r, and 5t induce a significant accumulation of cells in

the G0/G1 phase of the cell cycle, suggesting that they inhibit cell proliferation by inducing

G0/G1 phase arrest.[2]

Experimental Protocols
Synthesis of Indole-3-Isoxazole-5-Carboxamide
Derivatives (5a-u)
The synthesis of the target compounds was achieved through a multi-step process.[1] Initially,

3-acetylindole was reacted with diethyl oxalate to yield ethyl 4-(1H-indol-3-yl)-2,4-

dioxobutanoate.[1] This intermediate was then treated with hydroxylamine hydrochloride to

form the isoxazole ring, affording ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate.[1] Subsequent

hydrolysis with LiOH yielded 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid.[1] Finally, the

carboxylic acid was coupled with various substituted amines using EDC/HOBt as activating

agents and DMAP as a catalyst to produce the final indole-3-isoxazole-5-carboxamide

derivatives.[1]

Synthesis Workflow

3-Acetylindole Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate
Diethyl oxalate

Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate
Hydroxylamine hydrochloride

3-(1H-indol-3-yl)isoxazole-5-carboxylic acid
LiOH (Hydrolysis)

Indole-3-isoxazole-5-carboxamide Derivatives (5a-u)
EDC/HOBt, DMAP

Substituted Amines
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Synthetic pathway for indole-3-isoxazole-5-carboxamide derivatives.

In Vitro Cytotoxicity Assay (SRB Assay)
The anticancer activity of the synthesized compounds was evaluated using the sulforhodamine

B (SRB) assay.[1] Cancer cells (Huh7, MCF7, and HCT116) were seeded in 96-well plates and

treated with various concentrations of the test compounds for 72 hours.[1] Following treatment,

the cells were fixed with trichloroacetic acid, stained with SRB dye, and the absorbance was

measured at 515 nm to determine cell viability. The IC50 values were calculated from the dose-

response curves.[1]

Cell Cycle Analysis
Huh7 cells were treated with the selected compounds for 48 hours.[2] After treatment, the cells

were harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content of

the cells was then analyzed by flow cytometry to determine the percentage of cells in each

phase of the cell cycle (G0/G1, S, and G2/M).[2]

Signaling Pathway
The observed G0/G1 cell cycle arrest is often associated with the modulation of cyclin-

dependent kinases (CDKs). Further investigation revealed that treatment with the active

compounds led to a significant decrease in the levels of CDK4 in Huh7 cells.[2] This suggests

that the anticancer activity of these indole-3-isoxazole-5-carboxamide derivatives is mediated,

at least in part, through the inhibition of the CDK4 signaling pathway, leading to cell cycle arrest

and inhibition of tumor cell proliferation.
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Proposed Signaling Pathway Key
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Proposed mechanism of action via CDK4 inhibition.

Conclusion
The indole-3-isoxazole-5-carboxamide scaffold represents a promising framework for the

development of novel anticancer agents. Several derivatives, particularly 5r and 5t, have

demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values

comparable or superior to existing chemotherapeutic drugs.[1] The mechanism of action

appears to involve the induction of G0/G1 cell cycle arrest through the inhibition of CDK4.[2]

These findings provide a strong rationale for the further optimization and preclinical

development of this class of compounds as potential cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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